molecular formula C13H19NO B7859833 (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Cat. No.: B7859833
M. Wt: 205.30 g/mol
InChI Key: FZVHJGJBJLFWEX-UHFFFAOYSA-N
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Description

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol (CAS: 123620-80-4, molecular formula: C₁₃H₁₉NO, molecular weight: 205.30) is a chiral β-amino alcohol characterized by a phenyl group at the C1 position and a pyrrolidinyl substituent at C2. This compound exists as a white to pale-yellow crystalline solid and is primarily utilized as a chiral catalyst or ligand in asymmetric synthesis. Its stereochemical configuration enables high enantioselectivity in reactions such as the addition of dialkylzincs to aromatic aldehydes, achieving enantiomeric excess (e.e.) values up to 92% .

The compound’s efficacy arises from the pyrrolidinyl group’s ability to coordinate with organometallic reagents (e.g., di(n-butyl)zinc or diisopropylzinc) and stabilize transition states during enantioselective transformations . Safety data indicate it is stable under recommended storage conditions but incompatible with strong oxidizers .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344517
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173676-57-8, 56571-91-6
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Iridium-Catalyzed Dynamic Kinetic Resolution

A pivotal study demonstrated the use of iridium catalysts for dynamic kinetic resolution (DKR) in synthesizing enantiomerically enriched alcohols. In this method, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (6 ) was subjected to asymmetric transfer hydrogenation using [Ir(COD)Cl]₂ (Ir1 ) and potassium tert-butoxide (KOtBu) in toluene (Table 1).

Table 1: Reaction Outcomes with Anti-(1R,2S)-1-Phenyl-2-(1-Pyrrolidinyl)-1-Propanol

EntrySubstrateTime (h)Conversion (%)trans:cis Ratio
66 161001:0.1

Key findings:

  • Epimerization : Under these conditions, 10% epimerization to the syn-product occurred, highlighting the sensitivity of stereochemical integrity to catalytic systems.

  • Catalyst Efficiency : The iridium complex facilitated high conversion rates but required precise stoichiometric control to minimize stereochemical drift.

Comparative Analysis of Synthetic Routes

Table 2: Key Parameters Across Methods

MethodCatalystStereoselectivityYield (%)Epimerization Risk
Iridium DKR[Ir(COD)Cl]₂High95–100Moderate (10%)
Nitroaldol ReductionAmine CatalystsModerate60–80Low (<5%)

Advantages and Limitations

  • Iridium-Catalyzed DKR :

    • Strengths : High conversion rates, scalable for industrial applications.

    • Weaknesses : Requires expensive Ir catalysts; epimerization necessitates rigorous monitoring.

  • Nitroaldol Route :

    • Strengths : Utilizes inexpensive starting materials; amenable to stereochemical tuning.

    • Weaknesses : Multi-step synthesis reduces overall efficiency.

Stereochemical Optimization Strategies

Solvent and Temperature Effects

  • Solvent Polarity : Polar aprotic solvents (e.g., toluene) enhance catalyst activity but may increase epimerization.

  • Temperature Control : Reactions conducted at 0–25°C improve stereochemical fidelity compared to elevated temperatures.

Chiral Auxiliaries

Incorporating chiral auxiliaries during the nitroaldol step can bias the reaction toward the desired (1S,2R) configuration. For example, pseudoephedrine-based auxiliaries have been shown to improve enantiomeric excess (ee) by 15–20% in related syntheses.

Industrial-Scale Production Considerations

Continuous Flow Systems

Adopting continuous flow reactors mitigates epimerization risks by reducing residence time at elevated temperatures. Pilot studies indicate a 30% improvement in ee compared to batch processes.

Purification Techniques

  • Chromatography : Silica gel chromatography remains the gold standard for isolating enantiomerically pure product.

  • Crystallization : Solvent-based crystallization (e.g., methanol/water mixtures) achieves ≥99% purity in optimized protocols.

Emerging Methodologies

Biocatalytic Approaches

Recent advances in enzyme engineering have enabled the use of ketoreductases for asymmetric reductions. Preliminary data show 85% ee for (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol using engineered Lactobacillus species.

Photoredox Catalysis

Visible-light-mediated catalysis offers a radical-based pathway to install the pyrrolidinyl group. While still experimental, this method avoids traditional stoichiometric reductants, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Uses:

  • Intermediate in Drug Synthesis: (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol is a crucial intermediate in the synthesis of several pharmaceuticals, particularly analgesics and antidepressants. Its chiral nature allows for the production of enantiomerically pure compounds, which can enhance therapeutic efficacy and reduce side effects .
  • Potential Therapeutic Benefits: Research indicates that this compound may play a role in developing medications with improved safety profiles in treating conditions like anxiety and chronic pain .

Chemical Synthesis

Key Uses:

  • Chiral Building Block: The compound serves as a valuable chiral building block in organic synthesis. It facilitates the creation of complex molecules with specific stereochemistry, which is essential in drug design and development .
  • Asymmetric Synthesis: Its ability to produce enantiomerically pure products makes it indispensable in asymmetric synthesis processes used in pharmaceutical manufacturing .

Neuroscience Research

Key Uses:

  • Neurotransmitter Modulation Studies: The compound is utilized in neuroscience research to investigate its effects on neurotransmitter systems. Understanding these interactions can lead to new therapeutic approaches for mood disorders and other psychological conditions .
  • Behavioral Impact Research: Studies involving this compound help elucidate its potential influence on mood and behavior, contributing to the development of novel treatments for mental health issues .

Material Science

Key Uses:

  • Development of Novel Materials: this compound finds applications in material science, particularly in creating polymers with specific mechanical properties. This enhances their performance across various applications .
  • Polymer Chemistry: The compound's unique structural characteristics are explored for improving polymer formulations, leading to advancements in material durability and functionality .

Analytical Chemistry

Key Uses:

  • Calibration Standards: In analytical chemistry, this compound is used as a calibration standard for various analytical instruments such as chromatography and mass spectrometry. This ensures accurate measurements and quality control across different industries .
  • Compound Identification: Its application extends to the identification and quantification of related compounds in complex mixtures, aiding researchers in various analytical tasks .

Summary Table of Applications

Application DomainSpecific Applications
Pharmaceutical DevelopmentIntermediate for analgesics and antidepressants
Chemical SynthesisChiral building block; asymmetric synthesis
Neuroscience ResearchNeurotransmitter modulation; behavioral studies
Material ScienceDevelopment of polymers with enhanced properties
Analytical ChemistryCalibration standards; compound identification

Mechanism of Action

The mechanism by which (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and phenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

(a) (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol (CAS: 114389-70-7)

Parameter (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol
Molecular Formula C₁₃H₁₉NO C₁₇H₂₉NO
Molecular Weight 205.30 263.43
Amino Substituent Pyrrolidinyl Dibutylamino
Catalytic Application Enantioselective alkylation of aldehydes Similar use in asymmetric synthesis
Key Advantage Higher e.e. (up to 92%) Broader steric bulk for substrate selectivity

The dibutylamino analog exhibits reduced enantioselectivity compared to the pyrrolidinyl derivative due to increased steric hindrance, which may disrupt transition-state stabilization .

(b) (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol (Enantiomer, CAS: 127641-25-2)

The enantiomeric form (1R,2S) shows mirrored stereochemical activity, producing the opposite enantiomer in catalytic reactions. For example, while (1S,2R) yields (R)-configured alcohols, (1R,2S) generates (S)-alcohols with comparable e.e. values . This enantiomeric pair is critical for accessing both chiral products in synthetic workflows.

Functional Group Variants

(a) Alpha-PPP (1-Phenyl-2-(1-pyrrolidinyl)-1-propanone, CAS: N/A)

Parameter This compound Alpha-PPP (Propiophenone Derivative)
Functional Group Alcohol (-OH) Ketone (=O)
Application Catalytic asymmetric synthesis Stimulant/research chemical
Key Difference Chiral induction in organometallic reactions Psychoactive properties

Alpha-PPP’s ketone group eliminates hydrogen-bonding capabilities, rendering it ineffective as a chiral catalyst but pharmacologically active as a stimulant .

(b) (1S,2R)-1-Phenyl-2-(1-piperidinyl)-1-propanol

Replacing pyrrolidinyl with piperidinyl increases the ring size from five to six members. This modification reduces enantioselectivity due to decreased ring strain and altered transition-state interactions .

Key Research Findings

Catalytic Performance: The pyrrolidinyl group in this compound enhances enantioselectivity by 10–15% compared to piperidinyl or morpholinyl analogs .

Steric Effects: Bulky substituents (e.g., dibutylamino) reduce catalytic efficiency but improve substrate scope for sterically hindered aldehydes .

Enantiomer Utility : The (1R,2S)-enantiomer is equally effective for synthesizing mirror-image products, enabling access to both enantiomeric series .

Biological Activity

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol, with the CAS number 123620-80-4, is a chiral compound that plays a significant role in medicinal chemistry and organic synthesis. Its structure comprises a phenyl group, a pyrrolidine ring, and a hydroxyl group, which contribute to its biological activity and utility as a chiral building block in the synthesis of complex organic molecules.

  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight: 205.3 g/mol
  • Appearance: White to light yellow powder
  • Melting Point: 222-224 °C

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential applications in therapeutic contexts, particularly in relation to enzyme interactions and as a precursor in drug synthesis.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction: It can modulate enzyme activity through non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of the pyrrolidine ring and phenyl group.
  • Chiral Nature: Its chirality allows it to interact specifically with chiral environments within biological systems, enhancing its effectiveness as a drug candidate.

Research Findings

Recent studies have highlighted the therapeutic potential of compounds related to pyrrolidine structures, including this compound. Notably:

  • Anticancer Activity: Research indicates that pyrrolidine analogs can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against MDA-MB human cancer cell lines .
  • Anti-inflammatory Properties: The compound may also possess anti-inflammatory properties, which are crucial for developing treatments for chronic inflammatory diseases .

Case Studies

  • Antiproliferative Activity Study:
    • A study investigated the antiproliferative effects of pyrrolidine derivatives on human cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells .
  • Enzyme Inhibition Research:
    • Another study focused on the inhibition of reverse transcriptase associated with HIV-1 using pyrrolidine derivatives.
    • Findings suggested that these compounds could serve as potential leads for developing antiviral agents .

Applications in Synthesis

This compound is widely used as a chiral building block in asymmetric synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceuticals due to its ability to introduce chirality into complex molecules.
ApplicationDescription
Pharmaceutical SynthesisUsed as an intermediate for synthesizing chiral drugs and biologically active compounds.
Fine Chemical ProductionActs as a precursor in producing fine chemicals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol, and what analytical methods are recommended for confirming its stereochemical purity?

  • Synthesis Methods :

  • The compound is synthesized via enantioselective condensation reactions. For example, it has been used as a chiral auxiliary in the synthesis of tertiary alcohols through reactions involving cyclopropylacetylene and acetophenone derivatives under basic conditions (e.g., butyllithium in THF) .
  • Custom synthesis routes often involve resolving stereoisomers using chiral chromatography or catalytic asymmetric methods .
    • Analytical Characterization :
  • Optical Rotation : Specific optical rotation ([α]20/D +15°, c = 2 in chloroform) is a key metric for stereochemical confirmation .
  • Chromatography : HPLC with chiral stationary phases can resolve enantiomeric excess (EE).
  • Spectroscopy : 1^1H/13^{13}C NMR and IR verify structural integrity, while GC (>98% purity) assesses purity .

Q. What are the documented physical properties of this compound, and how should researchers address discrepancies in reported data?

  • Reported Physical Properties :

PropertyValueSource
Melting Point45–48°C
Molecular Weight205.30 g/mol
Optical Rotation[α]20/D +15° (CHCl₃)
  • Data Gaps/Discrepancies :
  • Multiple SDS lack data on boiling point, density, and vapor pressure . Researchers should experimentally determine these using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Cross-validate melting points via DSC and compare with literature values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Key Safety Considerations :

  • Incompatibilities : Avoid oxidizers (e.g., peroxides, nitrates) due to potential hazardous reactions .
  • Storage : Store in a dry, cool environment (<25°C) under inert gas (e.g., nitrogen) to prevent degradation .
  • PPE : Use gloves (nitrile), safety goggles, and fume hoods to minimize exposure. No acute toxicity data is available, so treat it as a potential irritant .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its role in asymmetric catalysis?

  • Mechanistic Insights :

  • The (1S,2R) configuration enables chiral induction in enantioselective syntheses. For example, it acts as a catalyst in the formation of tertiary alcohols with high EE (>90%) by stabilizing transition states through pyrrolidinyl group coordination .
    • Optimization Strategies :
  • Varying reaction solvents (e.g., THF vs. toluene) and temperature can modulate EE. Kinetic studies using in-situ FTIR or circular dichroism (CD) spectroscopy are recommended to track stereochemical outcomes .

Q. What methodologies are recommended for resolving contradictions in the compound’s stability under different reaction conditions?

  • Stability Analysis :

  • Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., CO, NOx) .
  • pH-Dependent Stability : Test solubility and degradation in buffered solutions (pH 1–12) using UV-Vis spectroscopy. The compound is stable in neutral conditions but may degrade under strong acids/bases .

Q. How can researchers leverage this compound in the synthesis of pharmacologically active intermediates?

  • Case Studies :

  • It serves as a precursor for norephedrine derivatives, which are intermediates in β-adrenergic receptor agonists. Synthetic protocols involve reductive amination or Grignard additions .
    • Methodological Tips :
  • Use flow chemistry to enhance reaction efficiency and reduce racemization risks. Monitor intermediates via LC-MS .

Data Gaps and Research Opportunities

Q. What ecological and toxicological studies are needed to address the lack of ecotoxicity data for this compound?

  • Proposed Studies :

  • Acute Toxicity : Perform Daphnia magna or algal growth inhibition tests (OECD 201/202).
  • Biodegradation : Use OECD 301B ready biodegradability tests to assess environmental persistence .
    • Current Limitations : No bioaccumulation or mobility data exists, necessitating soil column experiments and octanol-water partition coefficient (Log P) measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

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